molecular formula C10H16N2O2 B13273576 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13273576
M. Wt: 196.25 g/mol
InChI Key: QVAIRZAEYQLBRJ-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a butan-2-yl group at position 1, and two methyl groups at positions 3 and 5 on the pyrazole ring, with a carboxylic acid group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(butan-2-yl)-3,5-dimethylpyrazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive.

    3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the butan-2-yl group, affecting its steric and electronic properties.

    1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-methyl ester: The ester group provides different reactivity compared to the carboxylic acid.

Uniqueness: 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific steric and electronic properties. This uniqueness makes it a valuable compound for various chemical transformations and biological studies.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-butan-2-yl-3,5-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H16N2O2/c1-5-6(2)12-8(4)9(10(13)14)7(3)11-12/h6H,5H2,1-4H3,(H,13,14)

InChI Key

QVAIRZAEYQLBRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C)C(=O)O)C

Origin of Product

United States

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